molecular formula C7H11N3O B14193037 3-Azidocycloheptan-1-one CAS No. 919117-16-1

3-Azidocycloheptan-1-one

Cat. No.: B14193037
CAS No.: 919117-16-1
M. Wt: 153.18 g/mol
InChI Key: RWOQOYODHHFUFY-UHFFFAOYSA-N
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Description

3-Azidocycloheptan-1-one is a seven-membered cyclic ketone containing an azide functional group at the third position. Its structure combines the strain of a medium-sized cycloheptane ring with the reactivity of an azide, making it a unique candidate for studying ring-opening reactions and bioorthogonal transformations.

Properties

CAS No.

919117-16-1

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-azidocycloheptan-1-one

InChI

InChI=1S/C7H11N3O/c8-10-9-6-3-1-2-4-7(11)5-6/h6H,1-5H2

InChI Key

RWOQOYODHHFUFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CC(C1)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocycloheptan-1-one typically involves the introduction of the azide group into a cycloheptanone precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion (N₃⁻). This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide (NaN₃).

Industrial Production Methods: While specific industrial production methods for 3-Azidocycloheptan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azidocycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.

Major Products:

    Cycloaddition: Formation of triazoles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted cycloheptanones.

Scientific Research Applications

3-Azidocycloheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azidocycloheptan-1-one primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. The formation of triazoles is facilitated by the strain in the cycloheptane ring, which makes the azide group more reactive .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-azidocycloheptan-1-one, comparisons are drawn with analogs based on functional groups, ring size, and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Structure Functional Groups Reactivity Profile Key Applications
3-Azidocycloheptan-1-one Cycloheptanone + azide Azide, ketone Click chemistry, ring-opening Bioorthogonal tagging, drug synthesis
Methyl 3-aminocyclopentanecarboxylate Cyclopentane + ester + amine Ester, amine Amide coupling, hydrolysis Peptide mimetics, intermediates
2-Azidocyclohexanone Cyclohexanone + azide Azide, ketone Staudinger reaction, photolysis Polymer chemistry, probes
Cycloheptanone Cycloheptanone Ketone Aldol condensation, hydrogenation Fragrance, solvent

Key Findings :

Reactivity: The azide group in 3-azidocycloheptan-1-one enables rapid cycloaddition with alkynes, unlike Methyl 3-aminocyclopentanecarboxylate, which undergoes slower nucleophilic reactions due to its amine group .

Safety and Handling: While direct toxicity data for 3-azidocycloheptan-1-one are absent, azides generally pose explosion risks under heat or shock.

Synthetic Utility: 3-Azidocycloheptan-1-one’s ketone allows for subsequent functionalization (e.g., Grignard additions), whereas ester groups in Methyl 3-aminocyclopentanecarboxylate limit such versatility .

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